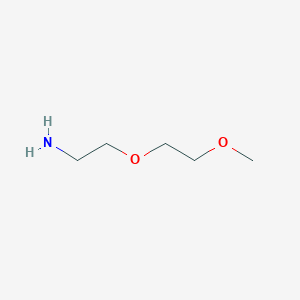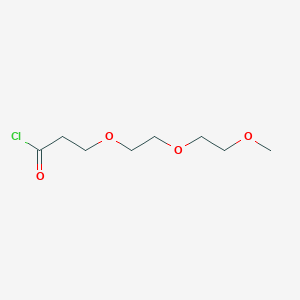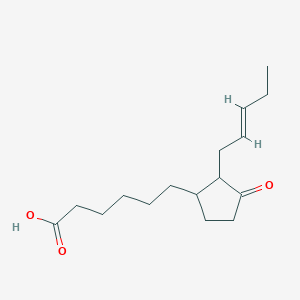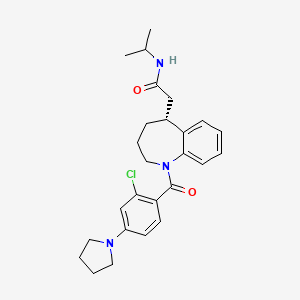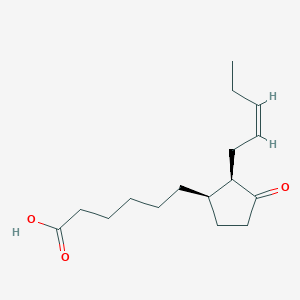
Osaterone
Übersicht
Beschreibung
Osaterone, also known as 17α-hydroxy-6-chloro-2-oxa-6-dehydroprogesterone, is a synthetic steroidal antiandrogen and progestin. It is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. This compound acetate, the acetate ester of this compound, is marketed under the brand name Ypozane .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Osateron umfasst mehrere Schritte, beginnend mit Progesteron. Die wichtigsten Schritte umfassen die Chlorierung, Oxidation und Veresterung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reagenzien wie Thionylchlorid für die Chlorierung und Essigsäureanhydrid für die Veresterung .
Industrielle Produktionsmethoden: Die industrielle Produktion von Osateronacetat folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird für die veterinärmedizinische Anwendung zu oralen Tabletten verarbeitet .
Analyse Chemischer Reaktionen
Reaktionstypen: Osateron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone.
Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.
Substitution: Chlorierung spezifischer Kohlenstoffatome.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Chromtrioxid oder Pyridiniumchlorchromat.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Thionylchlorid zur Chlorierung.
Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte umfassen verschiedene Zwischenprodukte, die weiterverarbeitet werden, um Osateronacetat zu erhalten .
Wissenschaftliche Forschungsanwendungen
Osateronacetat wird in der Veterinärmedizin zur Behandlung der benignen Prostatahyperplasie bei Hunden eingesetzt. Es wurde festgestellt, dass es bei einem erheblichen Prozentsatz der behandelten Hunde zur Remission der klinischen Symptome führt .
5. Wirkmechanismus
Osateronacetat wirkt als Antagonist des Androgenrezeptors und hemmt so die Wirkung von Androgenen wie Testosteron und Dihydrotestosteron. Es wirkt auch als Agonist des Progesteronrezeptors und ahmt die Wirkung von natürlichen Progestagenen nach. Diese Doppelfunktion trägt dazu bei, die Prostatagröße zu reduzieren und die Symptome der benignen Prostatahyperplasie zu lindern .
Ähnliche Verbindungen:
- Chlormadinonacetat
- Delmadinonacetat
- Oxendolon
Vergleich: Osateronacetat ist einzigartig in seiner Doppelfunktion als Antiandrogen und Progestin. Dies macht es besonders wirksam bei der Behandlung der benignen Prostatahyperplasie. Im Vergleich zu anderen ähnlichen Verbindungen hat Osateronacetat eine längere Wirkdauer und weniger Nebenwirkungen .
Wirkmechanismus
Osaterone acetate acts as an antagonist of the androgen receptor, thereby inhibiting the effects of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor, mimicking the effects of natural progestogens. This dual action helps in reducing the size of the prostate and alleviating symptoms of benign prostatic hyperplasia .
Vergleich Mit ähnlichen Verbindungen
- Chlormadinone acetate
- Delmadinone acetate
- Oxendolone
Comparison: Osaterone acetate is unique in its dual action as both an antiandrogen and a progestin. This makes it particularly effective in treating benign prostatic hyperplasia. Compared to other similar compounds, this compound acetate has a longer duration of action and fewer side effects .
Eigenschaften
IUPAC Name |
(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-11(22)20(24)7-5-14-12-8-16(21)15-9-17(23)25-10-18(15,2)13(12)4-6-19(14,20)3/h8-9,12-14,24H,4-7,10H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOIFNEEWYATC-XMUHMHRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883157 | |
| Record name | Osaterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105149-04-0 | |
| Record name | Osaterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osaterone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osaterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSATERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPI95TLO4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


